1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE
CAS No.: 893789-74-7
VCID: VC6304333
Molecular Formula: C27H22ClF3N6O
Molecular Weight: 538.96
* For research use only. Not for human or veterinary use.
![1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE - 893789-74-7](/images/structure/VC6304333.png)
Description |
SynthesisThe synthesis of compounds with similar structures typically involves multi-step reactions. These may include cyclization reactions to form the triazole and quinazoline rings, followed by substitution reactions to attach the piperazine and phenyl groups. Common reagents and conditions include heat, solvents, and catalysts to facilitate these transformations. Biological ActivityCompounds with triazoloquinazoline structures have shown potential in various biological activities, including antimicrobial and anticancer properties. The specific biological activity of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]- triazolo[1,5-a]quinazolin-5-yl}-4-(4-methoxyphenyl)piperazine would depend on its ability to interact with biological targets, which could be influenced by its structural features.
Research FindingsWhile specific research findings on this compound are not available, studies on similar compounds suggest that structural variations can significantly impact biological activity. For instance, subtle changes in the phenyl moiety can tune properties toward antiviral or antitumoral activities . |
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CAS No. | 893789-74-7 | ||||||
Product Name | 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE | ||||||
Molecular Formula | C27H22ClF3N6O | ||||||
Molecular Weight | 538.96 | ||||||
IUPAC Name | 7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | ||||||
Standard InChI | InChI=1S/C27H22ClF3N6O/c1-38-21-8-6-20(7-9-21)35-11-13-36(14-12-35)25-22-16-19(28)5-10-23(22)37-26(32-25)24(33-34-37)17-3-2-4-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3 | ||||||
Standard InChIKey | MGIZIOMVYSFQEE-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F | ||||||
Solubility | not available | ||||||
PubChem Compound | 16956379 | ||||||
Last Modified | Aug 18 2023 |
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